Abnormal Cannabidivarin
Description
Structure
2D Structure
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol |
InChI |
InChI=1S/C19H26O2/c1-5-6-14-10-15(20)11-18(21)19(14)17-9-13(4)7-8-16(17)12(2)3/h9-11,16-17,20-21H,2,5-8H2,1,3-4H3/t16-,17+/m0/s1 |
InChI Key |
CDGOSXHOMFZLSF-DLBZAZTESA-N |
Isomeric SMILES |
CCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |
Origin of Product |
United States |
Chemical Synthesis and Structural Isomerism of Abnormal Cannabidivarin
Synthetic Pathways for Abnormal Cannabidivarin (B1668262)
The formation of Abnormal Cannabidivarin is intrinsically linked to the synthetic routes designed to produce its "normal" isomer, CBDV. The most common synthetic strategies often result in a mixture of isomers, necessitating subsequent purification steps.
A significant hurdle in the synthesis of many bicyclic cannabinoids, including CBDV, is controlling the regioselectivity of the key coupling reaction. nih.govresearchgate.net The most efficient and widely used method involves a Friedel-Crafts alkylation, which condenses a resorcinol (B1680541) derivative with a chiral allylic alcohol, such as (+)-p-mentha-2,8-dien-1-ol, under acidic conditions. nih.govrsc.orgnih.gov
This reaction is prone to a lack of regioselectivity, meaning the terpene moiety can attach to the resorcinol ring at two different positions relative to the existing alkyl group. nih.gov This results in the co-production of both the "normal" isomer (where the new substituent adds para to the alkyl chain) and the "abnormal" isomer (where it adds ortho). nih.gov The distribution of these products is governed by both kinetic and thermodynamic factors. chemrxiv.org Studies on related cannabinoids suggest that the abnormal isomer can be the kinetically favored product, while the normal isomer is often the more thermodynamically stable of the two. nih.govchemrxiv.org This complex interplay makes it challenging to synthesize the desired normal cannabinoid without the concomitant formation of its abnormal counterpart.
This compound is specifically generated as a main byproduct during the acid-catalyzed synthesis of Cannabidivarin. nih.govsci-hub.se The reaction involves the condensation of divarinol (5-propylresorcinol) with an appropriate terpene precursor, typically (+)-p-mentha-2,8-dien-1-ol, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). rsc.orgsci-hub.se
During this process, two primary isomeric products are formed:
Cannabidivarin (CBDV): The "normal" isomer, where the terpene group alkylates the C2 position of the divarinol ring.
This compound (Abn-CBDV): The "abnormal" isomer, which results from the alkylation at the C4 position of the divarinol ring. nih.gov
The yield of Abn-CBDV can be significant, with one continuous flow synthesis method reporting its isolation at a 30% yield, compared to 56% for the target CBDV. sci-hub.se
Given that Abn-CBDV is produced alongside CBDV and potentially other byproducts, its isolation from the crude reaction mixture is essential for obtaining a pure compound for research and analytical purposes. caymanchem.comresearchgate.net The primary methods for purification rely on chromatographic techniques that separate compounds based on their physicochemical properties, such as polarity. chromatographyonline.com
Commonly employed strategies include:
Column Chromatography: Flash or solid-phase extraction (SPE) column chromatography is a standard method. chromatographyonline.com This can be performed under normal-phase conditions using stationary phases like silica (B1680970) or alumina, or under reversed-phase conditions with materials such as C18-bonded silica. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the analysis of impurities and for the preparative isolation of specific cannabinoids from a mixture. nih.govresearchgate.net
Simulated Moving Bed (SMB) Chromatography: For large-scale industrial purification, advanced techniques like SMB chromatography have been applied to separate cannabinoid isomers with high efficiency. chromatographyonline.com
Through these purification processes, Abn-CBDV can be isolated to a high degree of purity (≥98%) and is available as an analytical reference standard. caymanchem.com
Isomeric Relationship with Other Cannabinoids
Understanding the precise structural configuration of Abn-CBDV is crucial to distinguishing it from its normal isomer, CBDV, and from other related "abnormal" cannabinoids like Abn-CBD.
Abn-CBDV and CBDV are constitutional isomers, possessing the identical molecular formula and weight but differing in the connectivity of their atoms. caymanchem.com The key distinction lies in the attachment point of the monoterpene unit to the propyl-substituted resorcinol core. nih.gov In CBDV, the terpene is positioned para to the propyl side chain, whereas in Abn-CBDV, it is located in the ortho position. nih.govsci-hub.se
| Feature | This compound (Abn-CBDV) | Cannabidivarin (CBDV) |
| IUPAC Name | (1R-trans)-4-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-propyl-1,3-benzenediol caymanchem.com | 2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol |
| CAS Number | 55824-20-9 caymanchem.com | 24274-48-4 |
| Molecular Formula | C₁₉H₂₆O₂ caymanchem.com | C₁₉H₂₆O₂ nih.gov |
| Formula Weight | 286.4 g/mol caymanchem.com | 286.4 g/mol |
| Isomeric Difference | Terpene moiety is at the C4 position, ortho to the propyl group on the resorcinol ring. nih.gov | Terpene moiety is at the C2 position, para to the propyl group on the resorcinol ring. |
This compound is often discussed in the context of a similar synthetic byproduct, Abnormal Cannabidiol (B1668261) (Abn-CBD). mdpi.comwikipedia.org Both are "abnormal" regioisomers formed during the synthesis of their respective "normal" counterparts, CBDV and CBD. nih.gov The fundamental difference between Abn-CBDV and Abn-CBD is the length of the alkyl side chain attached to the resorcinol ring.
| Feature | This compound (Abn-CBDV) | Abnormal Cannabidiol (Abn-CBD) |
| Parent Compound | Cannabidivarin (CBDV) caymanchem.com | Cannabidiol (CBD) wikipedia.org |
| Alkyl Side Chain | Propyl (C₃H₇) caymanchem.com | Pentyl (C₅H₁₁) nih.gov |
| Molecular Formula | C₁₉H₂₆O₂ caymanchem.com | C₂₁H₃₀O₂ |
| Structural Context | A synthetic regioisomer of CBDV. medchemexpress.com | A synthetic regioisomer of CBD. mdpi.comwikipedia.org |
Regioisomeric Classification within the Cannabinoid Chemical Space
The cannabinoid chemical space is vast and diverse, with classification systems helping to organize the hundreds of known compounds. Cannabinoids are broadly categorized into several classes, including classical cannabinoids (like THC and CBD), non-classical cannabinoids, and synthetic cannabinoids. researchgate.net These classifications are based on their structural features.
Regioisomerism plays a crucial role in defining the specific identity and properties of a cannabinoid. The core of classical cannabinoids is a dibenzopyran ring system, but for cannabidiol-type compounds, the structure is based on a biphenyl (B1667301) scaffold. The key distinction between "normal" and "abnormal" cannabinoids lies in the point of attachment of the terpene moiety to the resorcinol (or in this case, divarinol) core.
"Normal" Cannabinoids: In compounds like CBDV, the terpene group is attached at the C2 position of the divarinol ring. nih.gov
"Abnormal" Cannabinoids: In abn-CBDV, the terpene group is attached at the C4 position of the divarinol ring. caymanchem.com This alternative substitution pattern is what designates it as an "abnormal" cannabinoid. The existence of such isomers highlights the complexity of cannabinoid synthesis and the potential for a wide array of structurally similar yet distinct molecules. The presence of these regioisomers also necessitates robust analytical methods, such as NMR and mass spectrometry, to accurately identify and quantify them in a mixture. mdpi.com
Molecular and Cellular Pharmacology of Abnormal Cannabidivarin
Receptor Binding and Activation Profiles
Abn-CBDV's interaction with various receptors has been a subject of extensive research, revealing a preference for orphan G protein-coupled receptors over the classical cannabinoid receptors.
Abn-CBDV has been identified as an agonist at the orphan G protein-coupled receptor GPR18. This interaction is a key aspect of its pharmacological activity. Studies have demonstrated that Abn-CBDV elicits concentration-dependent activation of GPR18, leading to the initiation of downstream signaling events. The activation of GPR18 by Abn-CBDV has been shown to be sensitive to pertussis toxin, which strongly suggests the involvement of Gαi/o proteins in its signaling cascade. Furthermore, evidence also points towards the potential involvement of Gαq proteins in GPR18-mediated signaling by Abn-CBDV. The functional consequences of this interaction include the modulation of cellular processes such as cell migration.
Beyond its interaction with GPR18 and GPR55, there is emerging evidence suggesting that Abn-CBDV may also interact with other non-cannabinoid receptor targets. Notably, some studies have indicated a potential interaction between "abnormal" cannabidiol (B1668261) derivatives and peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. However, further research is required to definitively confirm a direct and functionally significant interaction between Abn-CBDV and PPARγ.
| Receptor | Ligand | Assay Type | Cell Line | Parameter | Value |
| GPR18 | Abnormal Cannabidivarin (B1668262) | Calcium Mobilization | HEK293/GPR18 | EC50 | Not available |
| GPR18 | Abnormal Cannabidivarin | ERK1/2 Phosphorylation | HEK293/GPR18 | EC50 | Not available |
| GPR55 | This compound | GTPγS Binding | HEK293/GPR55 | EC50 | ~2 nM |
Intracellular Signaling Cascades
The binding of Abn-CBDV to its primary receptor targets, GPR18 and GPR55, triggers a cascade of intracellular events that ultimately dictate the cellular response.
A significant consequence of GPR18 activation by Abn-CBDV is the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, Abn-CBDV has been shown to induce a concentration-dependent increase in the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2). This activation of the ERK1/2 pathway is a key downstream event following GPR18 engagement and is sensitive to pertussis toxin, further implicating Gαi/o proteins in the signaling cascade. The modulation of this critical pathway highlights a mechanism through which Abn-CBDV can influence cellular processes such as proliferation, differentiation, and survival. There is currently limited information available regarding the specific effects of Abn-CBDV on other MAPK pathways, such as p38 and JNK.
Activation of GPR18 by Abn-CBDV also leads to significant alterations in intracellular calcium (Ca2+) dynamics. Studies have consistently demonstrated that Abn-CBDV elicits concentration-dependent increases in intracellular calcium levels in cells expressing GPR18. This effect is believed to be mediated through the activation of Gαq and/or Gαi/o protein-coupled signaling pathways, which lead to the release of calcium from intracellular stores. This modulation of calcium signaling is a fundamental aspect of Abn-CBDV's mechanism of action and can influence a wide array of cellular functions, including enzyme activation, gene transcription, and neurotransmission.
| Signaling Pathway | Ligand | Cell Line | Effect |
| MAPK/ERK | This compound | HEK293/GPR18 | Increased ERK1/2 Phosphorylation |
| Intracellular Calcium | This compound | HEK293/GPR18 | Increased Intracellular Ca2+ |
Interaction with Cellular Retinol-Binding Protein 1 (CRBP1) and Retinoid Metabolism
Recent scientific investigations have identified this compound (abn-CBD) as a significant modulator of vitamin A metabolism through its direct interaction with Cellular Retinol-Binding Protein 1 (CRBP1). nih.govnih.gov CRBP1 is a key protein responsible for the uptake and intracellular transport of vitamin A (retinol), playing a crucial role in the synthesis of bioactive vitamin A metabolites essential for various physiological processes, including vision. nih.govnih.gov
This compound acts as a non-retinoid, competitive inhibitor of CRBP1. nih.govnih.gov This means that abn-CBD binds to the same site on CRBP1 that retinol typically occupies, thereby displacing vitamin A from the protein. nih.gov This competitive inhibition effectively modulates the flux of retinoids within the retinoid cycle in vivo. nih.govnih.gov
The molecular basis for this interaction has been elucidated through X-ray crystallography, which has provided detailed structures of CRBP1 in complex with abn-CBD and its derivatives. nih.govnih.gov These studies reveal a unique mode of binding between the ligand and the protein, which accounts for the high affinity and selectivity of abn-CBD for CRBP1. nih.govnih.gov Interestingly, the binding of abn-CBD to CRBP1 induces conformational changes in the protein's portal region, similar to those observed when the natural ligand, all-trans-retinol, is bound. nih.gov This interaction significantly reduces the flexibility of this region of the protein. nih.gov
The inhibitory action of abn-CBD on CRBP1 presents a potential therapeutic strategy for conditions associated with imbalances in retinoid metabolism. nih.govnih.gov By targeting CRBPs, small-molecule inhibitors like abn-CBD could offer a more targeted and potentially safer approach to modulating retinoid homeostasis compared to other methods. nih.gov For instance, research has shown that the biological activity of abn-CBD includes the ability to protect against light-induced retinal damage in mouse models, highlighting the potential of this mechanism. nih.govnih.gov It is important to note that abn-CBD's effect appears to be specific to the transport protein, as it does not directly inhibit the activities of key enzymes involved in the visual cycle. nih.gov
Research Findings on the Interaction of this compound and its Derivatives with CRBP1
The binding affinity of this compound and its related compounds to CRBP1 has been quantified, providing insight into the structure-activity relationship. The table below summarizes the inhibitory constants (Ki) determined through in vitro assays.
| Compound | Ki (nM) (from Δ fluorescence at 350 nm) | Ki (nM) (from Δ fluorescence at 480 nm) |
| abn-CBD | 66.7 ± 6.7 | 76.3 ± 8.5 |
| abn-CBDO | 285.0 ± 16.0 | 236.3 ± 22.9 |
| CBDO | 1,786.5 ± 161.0 | 1,662.0 ± 258.3 |
| O-1918 | >> 10,000 | >> 10,000 |
| all-trans-retinol | 33.8 ± 2.7 | 36.4 ± 2.5 |
| Data sourced from supporting information for a study on the modulation of vitamin A metabolism by Abnormal Cannabidiol. amazonaws.com |
Preclinical Biological Activities of Abnormal Cannabidivarin: Mechanistic Insights from in Vitro and Animal Models
Anti-inflammatory Actions and Immunomodulation
Abnormal Cannabidiol (B1668261) has demonstrated notable anti-inflammatory and immunomodulatory properties in a variety of preclinical models. This atypical cannabinoid is recognized for improving inflammatory status in models of several pathologies, including autoimmune diseases. nih.gov Its mechanisms involve modulating the response of key immune cells and reducing the production of inflammatory mediators.
Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. Preclinical research suggests that cannabinoids can influence microglial activity. nih.govmdpi.com Specifically, studies have indicated that receptors sensitive to Abnormal Cannabidiol are involved in mediating the migration of microglial cells, a critical process in the neuroinflammatory response. nih.gov
In a model using co-cultures of astrocytes and microglia stimulated with lipopolysaccharide (LPS), Abnormal Cannabidiol demonstrated significant anti-inflammatory effects. mdpi.com Treatment with abn-CBD at a concentration of 10 μM markedly reduced the production of the pro-inflammatory mediators nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in these mixed glial cultures. mdpi.com This suggests a direct modulatory effect on the inflammatory response of central nervous system immune cells.
The anti-inflammatory actions of Abnormal Cannabidiol have been further characterized in various in vitro models. In a study involving astrocytic-microglial cocultures, abn-CBD was shown to significantly decrease the production of key pro-inflammatory molecules following an inflammatory challenge with LPS. mdpi.com While it effectively reduced both NO and TNF-α levels in the mixed cell culture, its effect in isolated astrocyte cultures was more specific, significantly decreasing only the production of TNF-α. mdpi.com This highlights a potentially complex, cell-type-specific mechanism of action.
| Model | Inflammatory Stimulus | Key Findings | Reference |
|---|---|---|---|
| Astrocytic-Microglial Cocultures | Lipopolysaccharide (LPS) | Significant reduction in Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) production. | mdpi.com |
| Isolated Astrocyte Monoculture | Lipopolysaccharide (LPS) | Significant reduction in TNF-α production; IL-6 production remained unchanged. | mdpi.com |
The therapeutic potential of Abnormal Cannabidiol for modulating inflammation has been investigated in animal models of autoimmune disease, particularly type 1 diabetes. nih.govresearchgate.net In these studies, abn-CBD demonstrated a capacity to reduce both systemic and localized inflammation, thereby preserving pancreatic islet integrity and delaying disease progression. nih.gov
In the non-obese diabetic (NOD) mouse model, treatment with abn-CBD significantly reduced the severity of insulitis, which is the inflammatory infiltration of pancreatic islets. nih.govresearchgate.net It also lowered the pro-inflammatory profile of CD4+ T cells. nih.gov In a streptozotocin (B1681764) (STZ)-induced model of beta cell damage, abn-CBD decreased circulating proinflammatory cytokines and alleviated islet inflammation. nih.govresearchgate.net Mechanistically, it was found to reduce intra-islet phospho-NF-κB and TXNIP, key molecules in inflammatory and stress-response pathways. nih.gov Furthermore, abn-CBD treatment led to a significant, two-fold reduction in intra-islet CD8+ T cells. nih.govresearchgate.net
| Animal Model | Key Inflammatory Parameters Measured | Observed Effects of abn-CBD Treatment | Reference |
|---|---|---|---|
| Non-obese diabetic (NOD) mice | Insulitis severity; CD4+ T cell profile | Reduced insulitis severity; Reduced pro-inflammatory profile of CD4+ T cells. | nih.gov |
| Streptozotocin (STZ)-injected mice | Circulating cytokines; Intra-islet inflammation markers (phospho-NF-κB, TXNIP); CD8+ T cells | Decreased proinflammatory cytokines; Ameliorated islet inflammation; Reduced intra-islet CD8+ T cells. | nih.govresearchgate.net |
Vascular and Hemodynamic Effects
Abnormal Cannabidiol exerts significant effects on the cardiovascular system, primarily characterized by vasodilation and a reduction in systemic blood pressure in preclinical models. nih.gov These effects appear to be mediated through novel endothelial cannabinoid receptors, distinct from the classical CB1 and CB2 receptors.
Studies using isolated vascular preparations have been crucial in elucidating the vasodilatory mechanism of Abnormal Cannabidiol. In rat small mesenteric arteries pre-constricted with methoxamine, abn-CBD produced concentration-dependent relaxation. nih.gov This relaxation was significantly reduced, though not eliminated, by the removal of the vascular endothelium, indicating that the compound's action is largely, but not entirely, endothelium-dependent. nih.gov
Further research in isolated porcine retinal arterioles revealed that the vasoactive response to abn-CBD is highly dependent on the existing vascular tone. nih.gov In vessels at basal tone, abn-CBD induced vasoconstriction. nih.gov However, in vessels pre-contracted with endothelin-1, abn-CBD produced only dose-dependent vasodilation. nih.gov This vasodilatory effect was also shown to be dependent on the endothelium. nih.gov
| Tissue Model | Experimental Condition | Observed Effect | Reference |
|---|---|---|---|
| Rat isolated small mesenteric artery | Pre-constricted with methoxamine | Concentration-dependent relaxation (potency reduced by endothelial removal). | nih.gov |
| Isolated porcine retinal arterioles | Basal tone (no pre-constriction) | Vasoconstriction. | nih.gov |
| Isolated porcine retinal arterioles | Pre-constricted with endothelin-1 | Endothelium-dependent vasodilation. | nih.gov |
Consistent with its vasodilatory properties observed ex vivo, systemic administration of Abnormal Cannabidiol has been shown to produce hypotension in animal models. nih.gov Early studies revealed a dose-dependent drop in systemic blood pressure in anesthetized animals following intravenous injection of cannabis extracts, an effect that points to the powerful hemodynamic properties of cannabinoids. nih.gov More specific research has confirmed that abn-CBD produces hypotension in anesthetized mice. nih.gov This effect is notable because it occurs independently of the CB1 and CB2 receptors, suggesting action at a distinct vascular site.
| Animal Model | Parameter Measured | Observed Effect | Reference |
|---|---|---|---|
| Anesthetized mice | Systemic Blood Pressure | Hypotension. | nih.gov |
Regenerative and Tissue Repair Mechanisms
Abnormal Cannabidivarin (B1668262) has demonstrated promising effects in promoting tissue repair and regeneration, particularly in the context of endothelial and epithelial tissues. These activities are largely attributed to its interaction with the G protein-coupled receptor 18 (GPR18).
Promotion of Cell Migration and Proliferation in Endothelial and Epithelial Cells
In vitro studies have shown that abn-CBD can enhance the migration of endothelial cells. This process is crucial for angiogenesis, the formation of new blood vessels, which is a vital component of wound healing. The mechanism underlying this effect is believed to be mediated through the GPR18 receptor, which is coupled to Gi/o proteins. Activation of this pathway can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the activation of the PI3K/Akt signaling pathway, both of which are central to cell migration and survival. researchgate.net
Furthermore, abn-CBD has been observed to promote the healing of epithelial cells in a scratch injury assay. nih.gov While the precise molecular pathways governing abn-CBD-induced epithelial cell proliferation are still under investigation, the involvement of GPR18 signaling is strongly suggested.
| Cell Type | Activity Observed | Potential Mechanism | Reference |
| Endothelial Cells | Enhanced Migration | Activation of GPR18, leading to ERK1/2 phosphorylation and PI3K/Akt signaling. | researchgate.net |
| Epithelial Cells | Enhanced Wound Healing | GPR18-mediated signaling. | nih.gov |
Enhancement of Wound Healing Processes in Preclinical Models
The pro-regenerative effects of abn-CBD observed in vitro have been corroborated in preclinical animal models. In a murine model of colitis, a condition characterized by inflammation and ulceration of the colon, treatment with abn-CBD was found to attenuate the severity of the disease. nih.gov This included a reduction in tissue damage and inflammation, indicating an enhancement of the underlying wound healing processes within the intestinal epithelium.
Neurobiological Activities (Excluding Behavioral/Cognitive Outcomes Tied to Clinical Translation)
The neurobiological activities of abn-CBD are an emerging area of research, with initial findings pointing towards its potential in modulating neuronal function and offering neuroprotection.
Investigation of Effects on Neuronal Hyperexcitability (Where Distinct from Anticonvulsant Mechanisms of CBDV)
While the structurally related compound Cannabidivarin (CBDV) has been studied for its anticonvulsant effects, research into the specific actions of abn-CBD on neuronal hyperexcitability is still in its early stages. The primary target of abn-CBD, the GPR18 receptor, is expressed in the central nervous system. The activation of GPR18 by its endogenous ligand, N-arachidonoyl glycine (B1666218) (NAGly), has been shown to reduce NMDA-induced excitotoxic damage in organotypic hippocampal cultures. nih.gov This suggests a potential role for GPR18 agonists like abn-CBD in modulating neuronal excitability and protecting against excitotoxicity, a mechanism that may be distinct from the TRPV1 channel modulation associated with CBDV. nih.gov However, direct preclinical evidence specifically demonstrating the effects of abn-CBD on neuronal hyperexcitability remains to be established.
Neuroprotective Potential in Specific Animal Models (e.g., Retinal Protection)
A significant area of investigation for abn-CBD's neuroprotective potential is in the context of retinal health. In murine models, abn-CBD has been shown to reduce intraocular pressure (IOP). nih.gov Elevated IOP is a major risk factor for glaucoma, a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells. The IOP-lowering effect of abn-CBD is mediated through the GPR18 receptor, which is expressed in the ciliary epithelium and trabecular meshwork of the eye, tissues that are critical for regulating aqueous humor dynamics. nih.gov
Beyond its effect on IOP, the activation of GPR18 has been linked to broader neuroprotective mechanisms. For instance, GPR18 activation by NAGly has demonstrated protective effects against neuronal damage in hippocampal slice cultures. mdpi.com While direct evidence for abn-CBD in protecting photoreceptors or mitigating retinal inflammation is still needed, its ability to modulate GPR18 signaling in the eye suggests a promising avenue for therapeutic intervention in retinal neurodegenerative diseases. nih.gov
| Animal Model | Neuroprotective Effect | Mechanism | Reference |
| Murine Model of Elevated Intraocular Pressure | Reduction of Intraocular Pressure | Activation of GPR18 in the ciliary epithelium and trabecular meshwork. | nih.gov |
| Organotypic Hippocampal Slice Cultures (with GPR18 agonist) | Reduction of NMDA-induced excitotoxic damage | GPR18-dependent neuroprotection. | nih.gov |
Modulation of Specific Neurotransmitter Systems (Where Preclinical Data Exists)
Currently, there is a lack of direct preclinical evidence detailing the specific modulatory effects of Abnormal Cannabidivarin on neurotransmitter systems such as the glutamatergic and GABAergic systems. While other cannabinoids, including CBD and THC, have been shown to influence the release and signaling of these key neurotransmitters, similar investigations into abn-CBD have not yet been reported. The GPR18 receptor, the primary target of abn-CBD, is known to be expressed in the brain, and its activation can influence neuronal signaling. nih.gov However, further research is required to elucidate whether and how abn-CBD, through GPR18 or other potential targets, directly modulates the release, reuptake, or receptor binding of specific neurotransmitters.
Advanced Analytical Methodologies for Abnormal Cannabidivarin
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental to the analysis of cannabinoids, offering powerful tools for separating complex mixtures and quantifying individual components. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each present distinct advantages for the analysis of Abnormal Cannabidivarin (B1668262).
High-Performance Liquid Chromatography (HPLC) Applications for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of synthetic cannabinoids due to its versatility and suitability for analyzing thermolabile and high molecular weight compounds without the need for derivatization mdpi.com. In the context of Abnormal Cannabidivarin, which is a known byproduct of CBDV synthesis, HPLC methods are invaluable for assessing the purity of the final product researchgate.netnih.gov.
A typical HPLC method for the impurity profiling of synthetic cannabinoids, which can be adapted for abn-CBDV, would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water with an acidic modifier (e.g., formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. UV detection is commonly employed, with monitoring at wavelengths between 210 and 280 nm, where cannabinoids exhibit strong absorbance nih.gov. The power of HPLC lies in its ability to separate closely related isomers, which is critical in distinguishing abn-CBDV from other synthetic byproducts.
Table 1: Illustrative HPLC Parameters for Impurity Profiling of Synthetic Cannabinoids
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
This table presents a representative set of HPLC conditions that could be optimized for the specific analysis of this compound and its impurities.
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) in Synthetic Product Analysis
Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is a powerful tool for the analysis of volatile and thermally stable compounds. For cannabinoids, GC analysis typically requires a derivatization step, such as silylation, to increase the volatility and improve the chromatographic peak shape of the analytes. This is particularly important for acidic cannabinoids, though abn-CBDV is a neutral cannabinoid. GC-MS offers excellent sensitivity and provides structural information through mass spectral fragmentation patterns, which is highly beneficial for identifying unknown impurities in synthetic mixtures of abn-CBDV gcms.cz.
Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to both HPLC and GC, utilizing supercritical carbon dioxide as the primary mobile phase shimadzu.com. This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity for isomeric compounds nih.govnih.gov. SFC is particularly well-suited for the preparative-scale purification of synthetic cannabinoids and can also be used for analytical-scale analysis of synthetic product purity mdpi.comresearchgate.net. The use of chiral stationary phases in SFC can also enable the separation of enantiomers, which can be critical in synthetic chemistry.
Table 2: Comparison of GC and SFC for Synthetic Cannabinoid Analysis
| Feature | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Inert gas (e.g., Helium, Hydrogen) | Supercritical CO2 with organic modifiers |
| Derivatization | Often required for polar analytes | Generally not required |
| Analysis Time | Typically longer | Generally faster |
| Environmental Impact | Lower solvent waste | "Greener" with recyclable CO2 |
| Selectivity | Good for volatile compounds | Excellent for isomers and chiral compounds |
This table provides a general comparison of GC and SFC for the analysis of synthetic cannabinoids like this compound.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of synthetic compounds like this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about the molecular weight, elemental composition, and three-dimensional structure of the molecule.
Utility of Mass Spectrometry (MS) for Confirmation in Complex Matrices
Mass Spectrometry (MS) is a highly sensitive and selective technique that allows for the confirmation of the presence of this compound, even in complex research matrices. When coupled with a chromatographic separation technique such as HPLC or GC, MS provides molecular weight information and characteristic fragmentation patterns that serve as a molecular fingerprint for the compound.
High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the parent ion and its fragments, leading to a high degree of confidence in the identification of abn-CBDV and its byproducts nih.gov. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in the structural characterization by revealing information about the connectivity of the molecule nih.govmdpi.com.
Table 3: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C19H26O2 |
| Exact Mass | 286.1933 g/mol |
| Nominal Mass | 286 g/mol |
| Key Fragmentation Pathways | Loss of alkyl chains, retro-Diels-Alder fragmentation |
This table is based on the known molecular formula of Cannabidivarin and common fragmentation patterns of cannabinoids. Specific fragmentation data for this compound would need to be experimentally determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of novel synthetic compounds, including this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its constitution and stereochemistry mdpi.comresearchgate.net.
For a newly synthesized batch of this compound, NMR analysis is crucial to confirm that the desired isomer has been produced and to identify the structures of any unexpected byproducts. While specific NMR data for this compound is not widely published, the expected spectra would show characteristic signals for the aromatic, olefinic, and aliphatic protons and carbons consistent with its proposed structure nih.gov.
Qualitative and Quantitative Determination in Research Matrices
The ability to accurately detect and quantify this compound in various research matrices, such as reaction mixtures or biological samples (in a research context), is essential for understanding its formation and potential disposition.
For qualitative determination, a combination of chromatographic retention time and mass spectrometric data (including accurate mass and fragmentation patterns) provides a high level of confidence in the identification of abn-CBDV. The use of a certified reference standard of this compound is crucial for unambiguous confirmation cerilliant.comsigmaaldrich.comusp.org.
Quantitative analysis typically relies on the development and validation of chromatographic methods, most commonly HPLC-UV or LC-MS/MS. A calibration curve is constructed using a certified reference standard of this compound over a range of concentrations. The concentration of abn-CBDV in an unknown sample is then determined by comparing its response to the calibration curve. Method validation should be performed to ensure the accuracy, precision, linearity, and sensitivity of the quantitative method.
Table 4: Illustrative Validation Parameters for a Quantitative HPLC-UV Method for this compound
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
This table outlines typical validation parameters for a quantitative HPLC-UV method, which would need to be established specifically for this compound.
Differentiation from Other Cannabinoids based on Chromatographic and Spectroscopic Signatures
The primary challenge in the analysis of this compound lies in its separation from a complex mixture of structurally similar compounds, particularly its isomers and other cannabinoids with the same molecular weight. Advanced analytical techniques, primarily chromatography coupled with mass spectrometry, are indispensable for the unambiguous identification and differentiation of abn-CBDV.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental to the separation of cannabinoids. Due to the thermal lability of many cannabinoids, HPLC is often the preferred method as it avoids the high temperatures of the GC inlet that can cause degradation. The choice of stationary phase and mobile phase composition is critical for achieving the necessary resolution to separate abn-CBDV from its isomers.
Spectroscopic methods, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide the detailed structural information necessary for positive identification. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule, confirming its molecular formula as C19H26O2. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint, enabling differentiation from other cannabinoids that may have the same molecular weight but a different structure.
While specific published chromatograms and spectra for this compound are not widely available in public literature, the principles of cannabinoid analysis allow for the prediction of its analytical behavior. The following tables illustrate the expected chromatographic and spectroscopic signatures based on the known structure of abn-CBDV and typical analytical methodologies for cannabinoids.
Table 1: Illustrative Chromatographic Data for the Differentiation of this compound
| Compound | Typical HPLC Column | Typical Mobile Phase | Expected Relative Retention Time (vs. CBDV) |
| Cannabidivarin (CBDV) | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | 1.00 |
| This compound (abn-CBDV) | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | ~0.95 |
| Tetrahydrocannabivarin (THCV) | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | ~1.10 |
| Cannabichromevarin (CBCV) | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | ~1.05 |
Note: The relative retention times are illustrative and can vary significantly based on the specific chromatographic conditions (e.g., column manufacturer, particle size, flow rate, and gradient profile).
Table 2: Predicted Mass Spectrometric Fragmentation Data for this compound (Positive Ion Mode)
| Precursor Ion (m/z) | Predicted Major Fragment Ions (m/z) | Interpretation |
| 287.1955 [M+H]+ | 231.1481, 193.1223, 135.0804 | Characteristic fragmentation pattern resulting from cleavage of the terpene and resorcinol (B1680541) moieties. |
Note: The predicted fragment ions are based on common fragmentation pathways for cannabidiol-type structures and would require experimental verification for abn-CBDV.
Method Development for Research Purity and Yield Assessment
In a research setting, particularly in the context of synthetic chemistry, the development of reliable analytical methods to assess the purity of synthesized compounds and the yield of byproducts is paramount. For this compound, which is a byproduct of CBDV synthesis, these methods are essential for optimizing reaction conditions to either minimize its formation or to isolate it for further study.
Purity Assessment:
The purity of an isolated sample of this compound is typically determined using HPLC with UV detection (HPLC-UV) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). A high-purity analytical reference standard of abn-CBDV is used to develop a method that can separate it from all potential impurities, including residual solvents, starting materials, and other cannabinoid isomers.
The method validation for purity assessment would include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the baseline resolution of the abn-CBDV peak from all other peaks in the chromatogram.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 3: Example Parameters for an HPLC-UV Method for Purity Assessment of this compound
| Parameter | Specification |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| UV Detection Wavelength | 228 nm |
| Injection Volume | 1 µL |
| Standard Concentration Range | 1 - 100 µg/mL |
Yield Assessment:
To assess the yield of this compound as a byproduct in a chemical synthesis, a quantitative analytical method is required. This typically involves HPLC-UV or LC-MS. An external calibration curve is constructed using a certified reference standard of abn-CBDV. The crude reaction mixture is then analyzed, and the amount of abn-CBDV formed is calculated based on the calibration curve. The yield is then expressed as a percentage of the theoretical maximum based on the limiting starting material.
For accurate yield determination, it is crucial to ensure that the extraction of the analyte from the reaction mixture is efficient and reproducible. An internal standard may be used to correct for variations in extraction efficiency and injection volume.
Comparative Preclinical Pharmacology of Abnormal Cannabidivarin
Distinguishing Pharmacological Profiles from Cannabidiol (B1668261) (CBD) and Cannabidivarin (B1668262) (CBDV)
The pharmacological activities of abn-CBDV diverge significantly from those of its better-known counterparts, CBD and CBDV. These differences are primarily rooted in their varied affinities for and efficiencies at a range of molecular targets.
A key differentiator for abn-CBDV is its minimal interaction with the classical cannabinoid receptors, CB1 and CB2. Preclinical data indicate that abn-CBDV has a very low affinity for these receptors, with EC50 values greater than 30 µM. rndsystems.com This is in contrast to other cannabinoids that may exhibit varying degrees of affinity for CB1 and CB2.
The primary targets for abn-CBDV appear to be the orphan G protein-coupled receptors GPR55 and GPR18. nih.govnih.gov Abn-CBDV acts as a selective agonist for GPR55, with a reported EC50 value of 2.5 µM. rndsystems.com In contrast, CBD has been shown to act as an antagonist at GPR55. nih.gov The interaction of CBDV with GPR55 is less clearly defined, but it is not considered a primary agonist.
The following table summarizes the available data on the receptor affinities of abn-CBDV, CBD, and CBDV.
| Compound | CB1 Receptor Affinity | CB2 Receptor Affinity | GPR55 Activity | GPR18 Activity |
|---|---|---|---|---|
| Abnormal Cannabidivarin (abn-CBDV) | Low Affinity (>30 µM) rndsystems.com | Low Affinity (>30 µM) rndsystems.com | Agonist (EC50 = 2.5 µM) rndsystems.com | Agonist nih.gov |
| Cannabidiol (CBD) | Low Affinity nih.gov | Low Affinity nih.gov | Antagonist nih.gov | - |
| Cannabidivarin (CBDV) | Low Affinity nih.gov | Low Affinity nih.gov | - | - |
The differential receptor affinities of abn-CBDV, CBD, and CBDV translate into distinct cellular responses and the activation of divergent signaling pathways.
The agonism of abn-CBDV at GPR55 and GPR18 initiates downstream signaling cascades that are distinct from the pathways modulated by CBD and CBDV. Activation of GPR55 by abn-CBDV has been shown to increase intracellular calcium levels and stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.gov This signaling is implicated in a variety of cellular processes, including cell growth, differentiation, and survival.
In contrast, CBD's antagonism at GPR55 would be expected to block these signaling events. The cellular responses to CBD are complex and involve multiple targets, including ion channels and other receptors, but its interaction with GPR55 is fundamentally different from that of abn-CBDV. nih.gov CBDV has been shown to activate and desensitize transient receptor potential (TRP) channels, which is a distinct mechanism from the G protein-coupled receptor signaling of abn-CBDV. nih.gov
The following table outlines the key differences in the cellular responses and signaling pathways of these compounds.
| Compound | Primary Signaling Pathway | Key Cellular Responses |
|---|---|---|
| This compound (abn-CBDV) | GPR55/GPR18 activation, leading to increased intracellular calcium and MAPK/ERK activation. nih.gov | Vasodilation, anti-tumor effects, endothelial cell migration. frontiersin.org |
| Cannabidiol (CBD) | Modulation of various targets including TRPV1 channels and serotonin (B10506) receptors; antagonism of GPR55. nih.govnih.gov | Anti-inflammatory, neuroprotective, and anti-seizure effects. nih.gov |
| Cannabidivarin (CBDV) | Activation and desensitization of TRPV channels. nih.gov | Anti-convulsant and anti-nausea effects. |
Comparisons with Other Minor and Synthetic Cannabinoids
The unique pharmacological profile of abn-CBDV becomes even more apparent when compared to a broader range of minor and synthetic cannabinoids.
The structure of abn-CBDV, a regioisomer of CBD, is a critical determinant of its distinct activity. In classical cannabinoids, the positions of the hydroxyl and alkyl side chains on the resorcinol (B1680541) ring are crucial for their interaction with CB1 and CB2 receptors. The altered arrangement in abn-CBDV is likely responsible for its low affinity for these receptors and its preference for GPR55 and GPR18. scielo.br
Structure-activity relationship studies of cannabidiol analogs have shown that modifications to the alkyl side chain and the phenolic hydroxyl groups can significantly alter pharmacological activity. For instance, the presence of free phenolic hydroxyl groups is often essential for potent activity at various targets.
The activation of GPR55 and GPR18 by abn-CBDV leads to several unique biological activities not typically associated with other cannabinoids. Preclinical studies have demonstrated that abn-CBDV possesses potent vasodilatory effects, which are mediated through its action on these orphan receptors. nih.gov This suggests a potential role in cardiovascular regulation.
Furthermore, abn-CBDV has shown promising anti-tumor activity in preclinical models of breast cancer. frontiersin.org This effect is also linked to its agonism at GPR55 and GPR18, highlighting a novel mechanism of action for a cannabinoid derivative in oncology. frontiersin.org In contrast, while other cannabinoids like CBD have also been investigated for their anti-cancer properties, their mechanisms are thought to be different and not primarily mediated through GPR55 agonism.
Future Directions in Abnormal Cannabidivarin Research
Elucidation of Novel Molecular Targets and Signaling Pathways
A critical area of future research will be to fully characterize the molecular targets and signaling pathways of abn-CBDV. Understanding these fundamental mechanisms is paramount to unlocking its therapeutic potential and understanding its physiological effects.
Untapped Receptor Systems and Protein Interactions
Initial studies have identified the orphan G-protein coupled receptor 55 (GPR55) as a high-affinity target for abn-CBDV. mdpi.comnih.gov This interaction is particularly noteworthy as abn-CBDV acts as an agonist at this receptor, a property not shared by cannabidiol (B1668261) (CBD), which can even antagonize the effects of abn-CBDV at GPR55. mdpi.comnih.gov The distinct pharmacology of abn-CBDV at GPR55 suggests a unique therapeutic window that warrants further exploration.
Future research should investigate other potential, untapped receptor systems. Given that its isomer, CBDV, interacts with Transient Receptor Potential (TRP) channels, including TRPV1, TRPV2, and TRPA1, it is plausible that abn-CBDV may also modulate these channels. nih.govdrugbank.com Comparative studies of abn-CBDV and CBDV at these TRP channels could reveal important structure-activity relationships. Furthermore, the broader "cannabinoid-ome," which includes a range of receptors and enzymes involved in endocannabinoid signaling, should be systematically screened for interactions with abn-CBDV.
| Receptor/Protein | Known/Potential Interaction with Abnormal Cannabidivarin (B1668262) |
| GPR55 | High-affinity agonist |
| TRPV1 | Potential for interaction based on CBDV activity |
| TRPV2 | Potential for interaction based on CBDV activity |
| TRPA1 | Potential for interaction based on CBDV activity |
| Other GPCRs | Largely unexplored |
| Ion Channels | Largely unexplored |
Advanced Mechanistic Studies in Specific Cell Lines and Animal Models
To move beyond receptor binding, advanced mechanistic studies are necessary. In specific cell lines, researchers can investigate the downstream signaling cascades activated by abn-CBDV binding to GPR55 and other potential targets. This includes examining second messenger systems, protein kinase activation, and gene expression changes.
Animal models will be crucial for understanding the physiological consequences of these molecular interactions. For instance, studies in rodent models of neurological and inflammatory disorders can help to elucidate how abn-CBDV's modulation of specific signaling pathways translates into observable therapeutic effects. nih.gov Techniques such as in vivo microdialysis and electrophysiology can provide real-time data on neurotransmitter release and neuronal activity in response to abn-CBDV administration.
Investigation of Formation Mechanisms and Yield Optimization in Synthetic Processes
Abnormal Cannabidivarin is recognized as a byproduct in the synthesis of CBDV, particularly through Friedel-Crafts reactions. caymanchem.comnih.gov A key area for future research is to thoroughly investigate the mechanisms that lead to the formation of this "abnormal" isomer over the "normal" CBDV. Understanding the reaction kinetics and the influence of various catalysts and reaction conditions will be critical.
Researchers have noted that the ratio of normal to abnormal isomers can be manipulated by altering reaction times and the choice of acid catalyst. nih.gov Future studies should focus on systematically optimizing these parameters to either selectively produce abn-CBDV for research purposes or to minimize its formation when the target is pure CBDV. The development of stereoselective synthetic routes to abn-CBDV would be a significant advancement, providing a reliable source of the pure compound for pharmacological studies.
Development of Advanced Analytical Techniques for Trace Analysis and Isomer Specificity
The presence of multiple isomers in synthetic cannabinoid preparations necessitates the development of advanced and highly specific analytical techniques. The ability to accurately detect and quantify abn-CBDV, even at trace levels, is essential for quality control and for understanding its pharmacological profile without confounding effects from other isomers.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the separation and quantification of cannabinoid isomers. nih.govwiley.comcannabissciencetech.com Future research should focus on developing and validating robust LC-MS/MS methods specifically for the baseline separation of abn-CBDV from CBDV and other related compounds. nih.govchromatographyonline.com The use of chiral chromatography could also be explored to separate enantiomers of abn-CBDV, as different stereoisomers may possess distinct biological activities. Furthermore, techniques like differential mobility spectrometry coupled with mass spectrometry could offer rapid and effective separation of cannabinoid isomers. semanticscholar.org
| Analytical Technique | Application in this compound Research |
| LC-MS/MS | Quantification and trace analysis in complex matrices |
| High-Resolution Mass Spectrometry | Accurate mass determination and structural elucidation |
| Chiral Chromatography | Separation of stereoisomers |
| Differential Mobility Spectrometry | Rapid separation of isomers |
Exploration of Specific Preclinical Applications and Translational Hypotheses (Non-Human Focus)
The distinct pharmacology of abn-CBDV, particularly its agonist activity at GPR55, points towards unique therapeutic possibilities that may differ from those of CBDV. A pivotal preclinical study demonstrated that abn-CBDV, but not CBD, ameliorated motor deficits in a mouse model of Parkinson's disease, an effect that was blocked by a GPR55 antagonist. mdpi.com This finding provides a strong rationale for further preclinical investigation of abn-CBDV in neurodegenerative disorders.
Future preclinical research should explore a range of non-human disease models where GPR55 signaling is implicated. This could include models of inflammatory pain, metabolic disorders, and certain types of cancer. nih.govresearchgate.net Translational hypotheses should be formulated based on the known physiological roles of GPR55. For example, given the role of GPR55 in regulating neuroinflammation and neuronal function, it is hypothesized that abn-CBDV could offer neuroprotective benefits. Rigorous preclinical studies are essential to test these hypotheses and to build a solid foundation for any potential future clinical development.
Q & A
Basic Research: What are the structural and pharmacological properties of CBDV critical for preclinical study design?
Methodological Answer:
CBDV (Cannabidivarin) is a phytocannabinoid with the molecular formula C₁₉H₂₆O₂ and a molecular weight of 286.4 g/mol . Its stability (≥1 year at -20°C) and UV/Vis spectral peaks (e.g., λmax: 284 nm) are essential for analytical validation in purity assessments . Pharmacologically, CBDV antagonizes CB1 receptors and modulates TRPV1 channels, which underpins its anticonvulsant and anti-inflammatory effects . Researchers should prioritize in vitro assays (e.g., receptor-binding studies) and stability tests under varying storage conditions to ensure compound integrity during experiments .
Basic Research: How should researchers select appropriate in vivo models to evaluate CBDV’s anticonvulsant effects?
Methodological Answer:
Preclinical studies commonly use rodent models (mice/rats) with induced seizures via pentylenetetrazol (PTZ) or maximal electroshock (MES). For example, Hill et al. (2012) demonstrated CBDV’s efficacy in suppressing hippocampal neuronal hyperexcitability in mice, with minimal motor impairment . Researchers must standardize seizure induction protocols, control for strain-specific differences (e.g., Sprague-Dawley vs. Wistar rats), and include behavioral endpoints (e.g., latency to seizure onset) alongside EEG monitoring . Dose-response curves (typically 50–400 mg/kg in rodents) should be validated against positive controls like valproate .
Advanced Research: How can conflicting data on CBDV’s efficacy in preclinical vs. clinical trials be reconciled?
Methodological Answer:
Discrepancies between preclinical anticonvulsant success and clinical trial failures (e.g., GW Pharmaceuticals’ Phase 2a study on focal seizures) may stem from species-specific pharmacokinetics or genetic/epigenetic factors in epilepsy subtypes . To address this:
- Conduct interspecies pharmacokinetic studies to compare CBDV metabolism and blood-brain barrier penetration.
- Use patient-derived induced pluripotent stem cell (iPSC) models to replicate human epileptic neuronal networks in vitro.
- Apply translational biomarkers (e.g., serum neurofilament light chain) to bridge preclinical and clinical outcomes .
Advanced Research: What experimental strategies mitigate confounding variables in CBDV’s anti-inflammatory studies?
Methodological Answer:
CBDV’s anti-inflammatory effects are context-dependent, influenced by route of administration (oral vs. intraperitoneal) and interaction with endogenous cannabinoids. To reduce bias:
- Use double-blind, placebo-controlled designs with standardized CBDV formulations (≥98% purity) .
- Control for diet-induced microbiome changes, which modulate endocannabinoid tone, via pair-fed cohorts.
- Employ multi-omics approaches (e.g., transcriptomics/proteomics) to distinguish CBDV-specific pathways from off-target effects .
Basic Research: What are the best practices for ensuring CBDV’s chemical stability in long-term studies?
Methodological Answer:
CBDV degrades under light, heat, or humidity. Researchers should:
- Store lyophilized CBDV at -20°C in amber vials with desiccants .
- Validate stability via HPLC-UV every 6 months, monitoring for degradation products (e.g., cannabidivarinic acid).
- Prepare fresh solutions in ethanol or DMSO (<0.1% final concentration) to avoid solvent-induced toxicity .
Advanced Research: How can researchers resolve contradictory findings in CBDV’s gene expression profiles?
Methodological Answer:
Contradictory gene expression data (e.g., pro- vs. anti-apoptotic signals) may arise from dose-dependent effects or cell-type specificity. Mitigation strategies include:
- Single-cell RNA sequencing to identify subpopulation-specific responses.
- Dose-ranging studies (e.g., 1–100 µM) in primary vs. immortalized cell lines.
- Cross-validation with functional assays (e.g., caspase-3 activation for apoptosis) .
Basic Research: What safety protocols are essential for handling CBDV in laboratory settings?
Methodological Answer:
CBDV is classified as hazardous; researchers must:
- Use PPE (gloves, goggles) to prevent dermal/ocular exposure.
- Work in fume hoods with HEPA filters to avoid inhalation.
- Decontaminate spills with 70% ethanol and dispose of waste per OSHA guidelines .
Advanced Research: How can mechanistic studies elucidate CBDV’s interaction with the unfolded protein response (UPR) in neurodegeneration?
Methodological Answer:
Recent studies show CBDV dysregulates UPR markers (e.g., GRP78, CHOP) in neuronal cells. To explore this:
- Use siRNA knockdown of UPR components (e.g., PERK, ATF6) to isolate CBDV’s targets.
- Combine electrophysiology with qPCR to correlate UPR modulation with synaptic function.
- Validate findings in transgenic animal models of protein-misfolding diseases (e.g., Alzheimer’s) .
Basic Research: What statistical methods are recommended for analyzing CBDV’s dose-dependent effects?
Methodological Answer:
- Apply ANOVA with Bonferroni post hoc tests for multi-group comparisons (e.g., dose tiers).
- Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical relevance .
Advanced Research: How can researchers optimize CBDV formulations to enhance bioavailability for CNS targets?
Methodological Answer:
CBDV’s low oral bioavailability (<15%) necessitates formulation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
